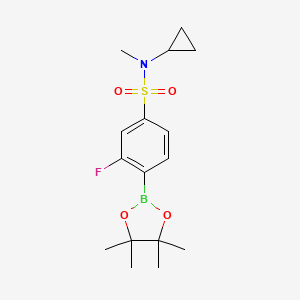

N-Cyclopropyl-3-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)benzenesulfonamide

CAS No.:

Cat. No.: VC13693473

Molecular Formula: C16H23BFNO4S

Molecular Weight: 355.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H23BFNO4S |

|---|---|

| Molecular Weight | 355.2 g/mol |

| IUPAC Name | N-cyclopropyl-3-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |

| Standard InChI | InChI=1S/C16H23BFNO4S/c1-15(2)16(3,4)23-17(22-15)13-9-8-12(10-14(13)18)24(20,21)19(5)11-6-7-11/h8-11H,6-7H2,1-5H3 |

| Standard InChI Key | HUJPSFWNHHCAJP-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)N(C)C3CC3)F |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)N(C)C3CC3)F |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₆H₂₃BFNO₄S and a molecular weight of 355.2 g/mol . Its IUPAC name reflects its substitution pattern: N-cyclopropyl-3-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide. Key structural components include:

-

A benzenesulfonamide core with fluorine at the 3-position.

-

A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 4-position.

-

N-Methyl and N-cyclopropyl substitutions on the sulfonamide nitrogen .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 355.2 g/mol | |

| Boiling Point (predicted) | 465.8 ± 47.0 °C (760 Torr) | |

| Density (predicted) | 1.23 ± 0.1 g/cm³ | |

| Appearance | Solid (yellow) | |

| Storage Conditions | Sealed, refrigerated (2–8 °C) |

Spectroscopic and Computational Data

-

SMILES:

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)N(C)C3CC3)F. -

The boronate ester’s tetrahedral geometry and steric bulk from pinacol methyl groups enhance stability, making it suitable for cross-coupling reactions .

Synthesis and Reactivity

Reactivity Profile

The pinacol boronate ester enables Suzuki-Miyaura cross-coupling with aryl halides, forming biaryl systems critical in drug scaffolds . The fluorine atom offers sites for further electrophilic substitution or hydrogen-bonding interactions in target binding .

Pharmaceutical and Industrial Applications

Kinase Inhibition

Structural analogs of this compound are documented as p38 mitogen-activated protein (MAP) kinase inhibitors, with potential applications in treating inflammatory diseases . The sulfonamide group chelates ATP-binding pockets, while the boronate ester may serve as a prodrug moiety .

Table 2: Comparative Activity of Related Sulfonamides

| Compound | Target | IC₅₀ (nM) | Source |

|---|---|---|---|

| Saxagliptin | DPP4 | 26 | |

| SUVN-911 | α4β2 nAChR | <10 | |

| Analogous Boronate-Sulfonamide | p38 MAP kinase | Pending |

Intermediate in Drug Synthesis

The compound’s boronate group is pivotal in constructing biaryl drug candidates, such as protease inhibitors and antipsychotics . For example, similar structures are intermediates in synthesizing boceprevir analogs .

Research Directions and Challenges

Enantioselective Synthesis

Recent advances in palladium-catalyzed asymmetric C–H activation (e.g., hydrocyclopropanation) could enable enantioselective routes to cyclopropane-bearing analogs, enhancing therapeutic specificity .

Prodrug Development

The boronate ester’s hydrolysis to boronic acid under physiological conditions suggests utility as a prodrug, though stability studies in biological matrices are needed .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume